molecular formula C34H51F5O3S B1433337 (7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one CAS No. 415927-29-6

(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one

Cat. No.: B1433337
CAS No.: 415927-29-6
M. Wt: 634.8 g/mol
InChI Key: VAFUQFCTCUWBQD-YPTRIRRJSA-N
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Description

“(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one” is a chemical compound with the molecular formula C34H51F5O3S . It is an intermediate in the synthesis of Fulvestrant , a novel steroidal estrogen antagonist reported to lack any partial agonist activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 634.82 . The InChIKey is VAFUQFCTCUWBQD-IJSFCQRRNA-N .


Physical and Chemical Properties Analysis

This compound has a boiling point of 626℃, a density of 1.16, and a flash point of 332℃ .

Scientific Research Applications

Antiprogestational Applications

The compound and its derivatives have been explored for antiprogestational properties. Studies have identified certain 7alpha- and 7beta- alkyl derivatives of steroidal 4-en-3-ones exhibiting significant anti-implantational and antidecidual activities. These effects were attributed to the compounds' anti-hormonal properties, rather than androgenicity (Grunwell et al., 1976).

Progestational and Androgenic Effects

Research has delved into the progestational and androgenic effects of 17-alkylated derivatives lacking the oxygen function on C(3). The studies highlighted the potent progestational activities of these compounds, making them significant for further exploration in related medical fields (Winter Ms et al., 1959).

Estrogenic Activity Studies

Analyses of certain 17alpha-ethynyl-17beta-hydroxy compounds have revealed intriguing insights. While exhibiting no progestational activity, these compounds have shown strong estrogenic activity, suggesting their potential application in domains that require estrogenic properties without the accompanying progestational effects (Farkas et al., 1971).

Receptor Binding and Antagonistic Properties

Certain derivatives, like those with a long side chain attached to the C-7alpha position of 17beta-estradiol, have shown to retain strong binding affinities for human estrogen receptor subtypes. This property is pivotal in designing high-affinity ER antagonists and ER-based imaging ligands, showcasing the compound's versatility in medical and biochemical research (Jiang et al., 2006).

Use in Immunoassays

Biotinylated derivatives of the compound, specifically targeting positions like 3, 6alpha, and 7alpha, have been synthesized and used as probes to understand biospecific interactions with steroid-binding proteins. These derivatives, with their minimal alteration of the original structure, offer optimal tracers in competitive immunoassays, underlining their significance in bioanalytical applications (Hauptmann et al., 2000).

Androgen Response Modulation

Investigations into 7alpha,11beta-Dimethyl-19-nortestosterone highlight its role as a potent and selective androgen response modulator. Its enhanced receptor binding and activity suggest its utility in medical therapies requiring precise androgen modulation (Cook et al., 2005).

Mechanism of Action

As an intermediate in the synthesis of Fulvestrant , this compound likely contributes to the mechanism of action of Fulvestrant. Fulvestrant is a steroidal estrogen antagonist .

Safety and Hazards

The compound is classified under GHS08 and GHS09 . The hazard statements include H400-H351-H410-H360-H362 . Precautionary statements include P273-P391-P501-P273-P391-P501-P201-P260-P263-P264-P270-P308+P313-P201-P202-P281-P308+P313-P405-P501 .

Properties

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h22,24,27-31H,3-21H2,1-2H3/t24-,27+,28-,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFUQFCTCUWBQD-YPTRIRRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415927-29-6
Record name Estr-4-en-3-one, 17-(acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]-, (7α,17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415927-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R,13S,17S)-13-methyl-3-oxo-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-2,3,6,7,8,9,10,11,12,13,14,15,16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.170.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one
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(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one
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(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one

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